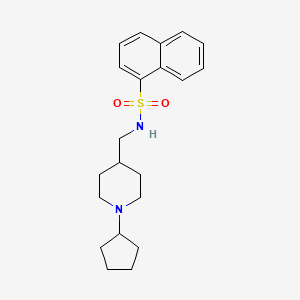

![molecular formula C23H16ClN3O B2808152 1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-09-4](/img/structure/B2808152.png)

1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

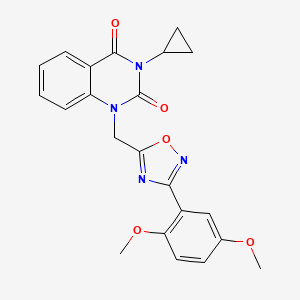

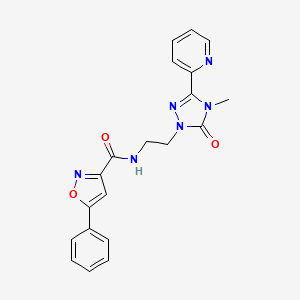

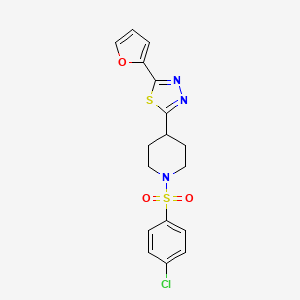

This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . The presence of the pyrazole and phenyl groups may also contribute to its properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a pyrazole ring and phenyl groups attached. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .科学的研究の応用

Antibacterial Activity

1-(3-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline: and its derivatives have been synthesized and evaluated for their antibacterial activity. In vitro studies demonstrated moderate-to-good antibacterial effects against both Gram-positive and Gram-negative bacteria. These compounds outperformed ampicillin, making them promising candidates for further development as antibacterial agents .

Water-Soluble Dyes

The quinoline scaffold can be modified to create water-soluble dyes. Researchers have performed sulfonation of quinophthalones, resulting in compounds suitable for successful dyeing processes. These dyes find applications in textiles, printing, and other color-related industries .

Antimicrobial Agents

Quinoline-containing π-conjugated systems, including derivatives with electron-acceptor fragments, exhibit potential as antimicrobial agents. These compounds can be designed by incorporating indan-1,3-dione or 2-substituted 1,3-indanediones into the quinoline structure .

Quinazolinone Derivatives

Substituted quinazolinones, such as 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one , have demonstrated potent in vitro antimicrobial activity against Staphylococcus aureus. These derivatives hold promise for combating bacterial infections .

作用機序

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, have been known to exhibit anticancer activities through the inhibition of various targets such as tubulin polymerization, different kinases, and topoisomerases .

Mode of Action

Quinoline derivatives often interact with their targets by binding to the active sites, leading to the inhibition of the target’s function . This can result in the disruption of crucial cellular processes, such as cell division, signal transduction, or DNA replication, thereby exerting their therapeutic effects.

Biochemical Pathways

Given the known targets of quinoline derivatives, it can be inferred that the compound may affect pathways related to cell division, signal transduction, and dna replication .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound, determining its therapeutic efficacy and potential side effects.

Result of Action

Given the known targets and modes of action of quinoline derivatives, it can be inferred that the compound may lead to cell cycle arrest, apoptosis, or inhibition of cell proliferation .

Safety and Hazards

特性

IUPAC Name |

1-(3-chlorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILXACUMKHZMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B2808071.png)

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808092.png)